N-{1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl}prop-2-enamide
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Overview
Description
Trifluoromethylpyridines (TFMP) and its derivatives are highly valuable building blocks in organic synthesis . They are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives often involves the use of pinacol boronic esters . Protodeboronation of these esters is a key step in the synthesis process . Other methods of synthesis involve chlorine/fluorine exchange using trichloromethylpyridine .Molecular Structure Analysis
The optimal structure of the pyridine group in these compounds often includes a trifluoromethyl group . The spatial configuration of the carbon atoms connected to certain groups also plays an important role in the activity of the compound .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a key reaction in the synthesis of TFMP derivatives . This reaction is paired with a Matteson–CH 2 –homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are influenced by the presence of the trifluoromethyl group . This group imparts unique behaviors to the molecules, leading to their numerous applications in medicines, electronics, agrochemicals, and catalysis .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O/c1-3-9(18)16-6(2)7-4-5-8(11(13,14)15)17-10(7)12/h3-6H,1H2,2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDITUXKGKMKWAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=C(C=C1)C(F)(F)F)Cl)NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl}prop-2-enamide |
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